Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate - 263570-28-1

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

Catalog Number: EVT-381632
CAS Number: 263570-28-1
Molecular Formula: C14H19NO4
Molecular Weight: 265.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a key intermediate in the synthesis of tetrabenazine and its derivatives. [, ] Tetrabenazine is a drug used to treat hyperkinetic movement disorders. [] Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate belongs to the tetrahydroisoquinoline class of compounds, which are prevalent in natural products and pharmaceuticals. [, , , , , , , ] Its role in scientific research is primarily as a synthetic precursor to various biologically active compounds, particularly those targeting the central nervous system.

Synthesis Analysis

The synthesis of methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate can be achieved through a multi-step process. One method involves a modified literature procedure aiming for a more economical and convenient approach. [] While the specific details of this modified method are not provided in the source, it can be inferred that the synthesis likely involves reactions common to tetrahydroisoquinoline formation, such as the Pictet-Spengler reaction or Bischler-Napieralski cyclization, followed by appropriate functional group transformations to install the acetate side chain.

Molecular Structure Analysis

The molecular structure of methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate consists of a tetrahydroisoquinoline core with a methyl acetate substituent at the 1-position. The tetrahydroisoquinoline moiety itself comprises a benzene ring fused to a partially saturated six-membered nitrogen-containing ring. Two methoxy groups are present at the 6 and 7 positions of the benzene ring. The presence of a chiral center at the 1-position of the tetrahydroisoquinoline ring makes methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate chiral, existing as two enantiomers. []

Applications
  • Precursor to Tetrabenazine: Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate serves as a crucial intermediate in the synthesis of tetrabenazine. [, ] Tetrabenazine is a pharmaceutical drug used in the management of hyperkinetic movement disorders. []

  • Development of Novel Therapeutics: This compound can be used in the development of novel therapeutics, particularly those targeting the central nervous system. [, ] Its structural features make it a suitable starting point for synthesizing molecules with potential applications in treating various neurological and psychiatric disorders.

  • Exploring Structure-Activity Relationships: Utilizing methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate as a template, researchers can explore the structure-activity relationships of tetrahydroisoquinoline-based compounds. By modifying its structure and evaluating the biological activity of the resulting derivatives, scientists can gain insights into the key structural features responsible for specific pharmacological effects. [, ]

(3R,11bR)-Tetrabenazine

  • Compound Description: (3R,11bR)-Tetrabenazine is the enantiomerically pure form of Tetrabenazine, a drug used to treat movement disorders like Huntington's disease. It acts by depleting monoamine neurotransmitters in the brain. []

Tetrabenazine

  • Compound Description: Tetrabenazine is a drug used to treat movement disorders, particularly chorea associated with Huntington's disease. It acts by depleting monoamine neurotransmitters, including dopamine, in the brain. []
  • Relevance: Tetrabenazine shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate. The paper describes a modified and economical synthesis of Tetrabenazine, highlighting the significance of this structural motif in pharmaceutical chemistry. []

3-{[6,7-dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]methylidene}-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-one methanol monosolvate

  • Compound Description: This compound is a methylidene-bridged quinazoline-isoquinoline alkaloid. The study primarily focuses on characterizing its stereochemistry through crystallographic analysis, revealing its molecular packing and intermolecular interactions. []
  • Relevance: This complex alkaloid contains the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety also present in Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate. This shared structural feature highlights the prevalence of this specific substitution pattern in natural and synthetic compounds. []

{(1R,3S)-2-Benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl}diphenylmethanol

  • Compound Description: This compound serves as a precursor for synthesizing novel chiral catalysts. The research primarily focuses on elucidating its crystal structure, revealing the specific conformation of the tetrahydroisoquinoline ring and intermolecular interactions. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate. The different substituents on the tetrahydroisoquinoline ring suggest potential variations and derivatizations possible for this core structure in various chemical applications, including catalyst design. []

2-[(1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl]-4-phenyl-1,3-thiazole

  • Compound Description: This compound represents a 1,3-thiazole derivative incorporating the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety. The research primarily focuses on characterizing its crystal structure and analyzing the spatial arrangements of different rings within the molecule. []
  • Relevance: Both this compound and Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core, indicating their potential as building blocks for more complex structures. []

1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one

  • Compound Description: This compound exhibited the most potent Deoxyribonuclease I (DNase I) inhibitory activity among a series of tested 1,2,3,4-tetrahydroisoquinoline derivatives, with an IC50 value of 134.35 ± 11.38 μM. It also showed a lack of toxic effects on healthy MRC-5 cell lines. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate, suggesting the potential of this scaffold for developing DNase I inhibitors. []

1-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-3-methyl-1,3-dihydro-1,3-benzimidazol-2-one (CM-398)

  • Compound Description: CM-398 is a novel, selective sigma-2 receptor (S2R) ligand investigated for its potential therapeutic benefits in treating neuropathic pain. Studies indicate that CM-398 demonstrates antinociceptive and anti-allodynic properties, suggesting its potential as a treatment for chronic pain. []
  • Relevance: CM-398 incorporates the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline unit found in Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate, highlighting the importance of this structural motif in medicinal chemistry, particularly for targeting sigma receptors. []
  • Compound Description: This compound, along with compound 9, represents a high-affinity σ2 receptor agonist with exceptional selectivity for the σ2 subtype. It displays antiproliferative activity in human MCF7 breast adenocarcinoma cells and interacts with P-glycoprotein (P-gp), potentially reversing P-gp-mediated resistance and enhancing the antitumor effect of doxorubicin. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate, highlighting the potential of this scaffold for development as σ2 receptor agonists and potential antitumor agents. []

9-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-9H-carbazole

  • Compound Description: This compound, along with compound 8, represents a high-affinity σ2 receptor agonist with exceptional selectivity for the σ2 subtype. It displays antiproliferative activity in human MCF7 breast adenocarcinoma cells and interacts with P-glycoprotein (P-gp), potentially reversing P-gp-mediated resistance and enhancing the antitumor effect of doxorubicin. It notably shows enhanced activity in drug-resistant MCF7adr cells compared to parent MCF7 cells, suggesting potential for targeting drug-resistant tumors. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate, highlighting the potential of this scaffold for development as σ2 receptor agonists and potential antitumor agents. []

4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-2-aryl-7-methoxybenzofuran ([(11)C]MBF)

  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate. The differing functionalities and their positioning on the core structure illustrate how modifications can impact a molecule's properties, including its ability to cross the blood-brain barrier, which is crucial for developing CNS-active drugs. []

2-Hydroxy-5,4'-bis(2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl-methyl)diphenyl ether

  • Compound Description: This compound belongs to the Dauricine type of alkaloids, synthesized as part of an investigation into the Menispermaceae plant family alkaloids. []
  • Relevance: This compound contains two units of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety, highlighting the significance of this structure in natural products and its relevance to Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate as a potential building block for synthesizing natural product derivatives. []

Properties

CAS Number

263570-28-1

Product Name

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

IUPAC Name

methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-17-12-6-9-4-5-15-11(8-14(16)19-3)10(9)7-13(12)18-2/h6-7,11,15H,4-5,8H2,1-3H3

InChI Key

NVXHORURRXLOGZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(NCCC2=C1)CC(=O)OC)OC

Solubility

39.8 [ug/mL]

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC(=O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.